

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid molecular weight and formula

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Compound of Interest

Compound Name: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

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A Technical Overview of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

This document provides core technical data and a representative experimental workflow for **3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid**, a bifunctional crosslinker commonly utilized in bioconjugation and chemical synthesis. It is intended for researchers and professionals in drug development and life sciences who require precise chemical information and an understanding of its practical applications.

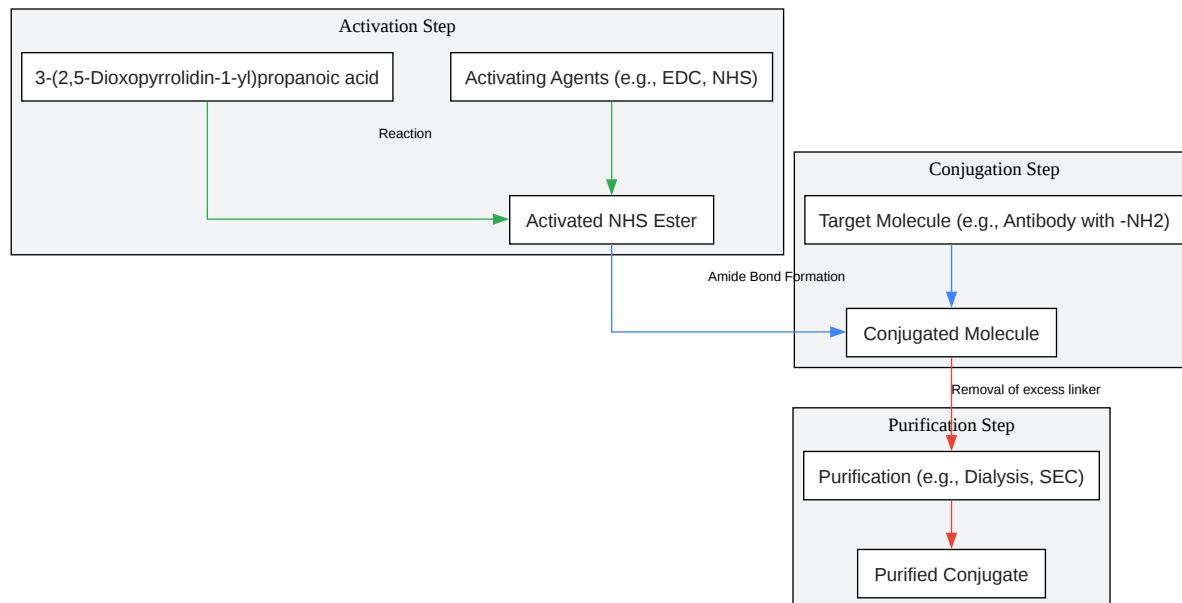
Core Chemical Properties

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a chemical compound frequently used as a linker molecule.^{[1][2]} Its structure features a succinimide group and a carboxylic acid group, enabling the conjugation of different molecules. The following table summarizes its key molecular properties.

Property	Value	Source
Molecular Formula	C7H9NO4	[1] [3] [4]
Molecular Weight	171.15 g/mol	[2] [3] [4]
IUPAC Name	3-(2,5-dioxopyrrolidin-1-yl)propanoic acid	[1] [3]
CAS Number	5724-76-5	[1] [4]

Representative Experimental Workflow: Amine-Reactive Labeling

The presence of the N-hydroxysuccinimide (NHS) ester, which can be formed from the carboxylic acid, makes this molecule an amine-reactive crosslinker. A primary application is the labeling of proteins or other biomolecules containing primary amines (e.g., lysine residues). The following diagram illustrates a generalized workflow for such a bioconjugation experiment.



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Fig. 1: Generalized workflow for bioconjugation using an amine-reactive crosslinker.

Experimental Protocol: General Procedure for Protein Labeling

The following is a generalized protocol for the covalent labeling of a protein with a reporter molecule using **3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid** as a linker. This procedure

involves the activation of the linker's carboxyl group to form an amine-reactive NHS ester, followed by conjugation to the protein.

Materials:

- **3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid**
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Protein of interest (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- Reporter molecule with a primary amine
- Reaction buffer (e.g., MES buffer, pH 6.0 for activation)
- Quenching buffer (e.g., Tris or glycine, pH 8.0)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Methodology:

- Activation of the Linker:
 - Dissolve **3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid**, NHS, and EDC in an appropriate organic solvent (e.g., DMSO or DMF). A typical molar ratio is 1:1.2:1.2 (linker:NHS:EDC).
 - Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Protein:
 - Add the activated linker solution to the protein solution in a reaction buffer. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized empirically.

- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add a quenching buffer to the reaction mixture to a final concentration of approximately 50 mM. This will react with any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess, unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.
 - The purified protein conjugate can then be characterized by methods such as UV-Vis spectroscopy and SDS-PAGE.

This technical guide provides the fundamental chemical properties of **3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid** and a representative application in bioconjugation. Researchers should adapt and optimize the provided protocols for their specific experimental needs.

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